3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-3-4-15(11-14(13)2)19(24)22-20-21-17-6-5-16(12-18(17)28-20)29(25,26)23-7-9-27-10-8-23/h3-6,11-12H,7-10H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPUNMYMQWFPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, morpholine, and various sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in batch reactors with continuous monitoring to maintain the desired reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in biochemical pathways and cellular responses .
Comparison with Similar Compounds
Key Compounds:
3,4-Dimethyl-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]benzamide (): Differs in the sulfonamide substituent (thiazol-2-ylamino vs. morpholino). Biological Implication: Thiazole-containing sulfonamides are often associated with antimicrobial activity, while morpholine derivatives may modulate pharmacokinetic properties (e.g., blood-brain barrier penetration).
S-Alkylated 1,2,4-Triazoles (): Compounds [10–15] feature phenyl/fluorophenyl-ethylketone substituents instead of benzamide. Spectral Data: IR spectra confirm C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) vibrations, similar to the tautomeric stabilization observed in benzothiazole derivatives .
Core Heterocycle Modifications
Key Compounds:
N-(Benzo[d]thiazol-2-yl)-2-(Triazolothiadiazolyl)benzamide Derivatives (): Replace the sulfonamide group with a triazolothiadiazole ring. Exhibit broad-spectrum antimicrobial activity (gram-positive/negative bacteria, fungi), suggesting that the benzo[d]thiazole core itself contributes to bioactivity . Synthesis: Involves condensation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with benzamide precursors, differing from the sulfonylation route used for the target compound.
Oxadiazole and Thiadiazole Derivatives (–6):
- Thiadiazole scaffolds (e.g., 1,3,4-thiadiazol-2-amine) lack the benzothiazole core but share sulfonamide/sulfonyl linkages.
- Demonstrated insecticidal and fungicidal activities, highlighting the role of sulfur-containing heterocycles in agrochemical applications .
Spectroscopic and Physicochemical Comparisons
Notes:
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization:
- Step 1 : Preparation of the benzo[d]thiazole core via cyclization of substituted thioureas or coupling reactions.
- Step 2 : Sulfonylation of the thiazole ring using morpholinosulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 3 : Benzamide coupling via Schotten-Baumann or HATU-mediated reactions.
- Optimization : Control temperature (±2°C), use anhydrous solvents (e.g., DMF, THF), and monitor intermediates via TLC/HPLC. Reaction yields improve with slow reagent addition and inert atmospheres (N₂/Ar) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., morpholinosulfonyl protons at δ 3.6–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~500–550).
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Methodological Answer :
- Solubility : Highly lipophilic; soluble in DMSO, DMF, and dichloromethane. Limited aqueous solubility (use 0.1% Tween-80 for in vitro assays) .
- Stability : Stable at −20°C in dark, anhydrous conditions. Degrades under prolonged UV exposure (>48 hrs) or high humidity (>60% RH) .
Q. What are the primary biological targets of this compound, and how are they identified experimentally?
- Methodological Answer :
- Target Identification : Use kinase inhibition assays (e.g., ATP-binding pocket screening) or microbial growth assays (MIC values for bacteria/fungi).
- Mechanistic Studies : Radiolabeled binding assays or surface plasmon resonance (SPR) to quantify target affinity (e.g., Kd values) .
Advanced Research Questions
Q. How does the morpholinosulfonyl group influence the compound's biological activity and target specificity?
- Methodological Answer :
- Role of Morpholinosulfonyl : Enhances hydrogen bonding with enzyme active sites (e.g., kinases) via sulfonyl oxygen atoms. Compare activity of analogs lacking this group using IC₅₀ assays .
- Target Specificity : Perform proteome-wide profiling (e.g., KINOMEscan) to identify off-target effects. Molecular dynamics simulations predict binding modes to receptors like EGFR or PDGFR .
Q. What strategies can resolve contradictions in reported biological activities across different studies?
- Methodological Answer :
- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, passage numbers, serum concentrations).
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA, Tukey’s test) to identify outliers .
Q. How can molecular docking studies predict the compound's interaction with enzymes like kinases or microbial targets?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB: 1ATP for kinases). Validate with free-energy calculations (MM-GBSA) .
- Experimental Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values. Mutagenesis studies (e.g., alanine scanning) confirm critical binding residues .
Q. What structural modifications could enhance the compound's anticancer efficacy based on SAR studies?
- Methodological Answer :
- Modification Strategies :
- Benzamide Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3,4-dimethyl positions to enhance π-π stacking with DNA .
- Thiazole Functionalization : Replace morpholinosulfonyl with piperazinyl groups to improve blood-brain barrier penetration .
- Testing : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, A549) and compare with parental compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
